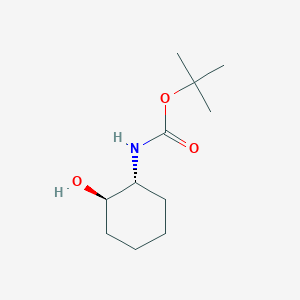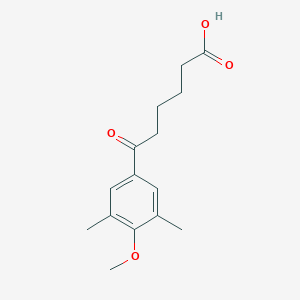
2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-((phenylamino)carbonyl)-2H-tetrazolium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-((phenylamino)carbonyl)-2H-tetrazolium hydroxide, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a popular reagent for measuring cell viability and proliferation in vitro, and has applications in a range of fields, including drug discovery, toxicology, and cancer research.
Wirkmechanismus
MTT is reduced by mitochondrial dehydrogenases in living cells to form insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells present in the sample. The formazan crystals can be solubilized and quantified using a spectrophotometer, allowing researchers to measure cell viability and proliferation.
Biochemical and Physiological Effects:
MTT is a relatively safe reagent that does not have any significant biochemical or physiological effects on cells. However, it is important to note that MTT assays can be affected by a range of factors, including the pH of the culture medium, the presence of other compounds in the sample, and the metabolic activity of the cells being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MTT is its simplicity and low cost. It is a widely used reagent that is readily available and easy to use. However, there are some limitations to its use in lab experiments. MTT assays can be affected by a range of factors, including the presence of other compounds in the sample and the metabolic activity of the cells being studied. In addition, MTT assays can only be used to measure cell viability and proliferation in vitro, and cannot be used to measure these parameters in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on MTT. One area of interest is the development of new and improved tetrazolium salts for use in cell viability assays. Researchers are also exploring the use of MTT in new areas of research, including neuroscience and stem cell biology. In addition, there is ongoing research into the mechanisms underlying the reduction of MTT by living cells, which could lead to new insights into cellular metabolism and function.
Synthesemethoden
MTT is synthesized by reacting 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with dimethyl sulfoxide (DMSO) and sodium hydroxide (NaOH). The reaction results in the formation of a yellow tetrazolium salt, which is then purified and dried. The synthesis method is relatively simple and inexpensive, making MTT a popular reagent in scientific research.
Wissenschaftliche Forschungsanwendungen
MTT is widely used in scientific research as a reagent for measuring cell viability and proliferation in vitro. It is commonly used in assays to evaluate the cytotoxicity of drugs, chemicals, and other substances. MTT assays are also used to measure the effect of various treatments on cell growth and metabolism. In addition to its applications in cell viability assays, MTT has been used in a range of other research areas, including toxicology, cancer research, and neuroscience.
Eigenschaften
CAS-Nummer |
117038-70-7 |
|---|---|
Produktname |
2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-((phenylamino)carbonyl)-2H-tetrazolium hydroxide |
Molekularformel |
C22H17N7O13S2 |
Molekulargewicht |
651.5 g/mol |
IUPAC-Name |
4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfophenyl)-5-(phenylcarbamoyl)tetrazol-2-ium-2-yl]-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C22H17N7O13S2/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40) |
InChI-Schlüssel |
CFBVWCHTNQHZLT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |
Andere CAS-Nummern |
117038-70-7 |
Synonyme |
2,3-bis (2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-((phenylamino)carbonyl)-2H-tetrazolium hydroxide XTT tetrazolium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)




![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)






